molecular formula C13H4Cl2N4O9 B11555774 Bis(4-chloro-3,5-dinitrophenyl)methanone

Bis(4-chloro-3,5-dinitrophenyl)methanone

Cat. No.: B11555774
M. Wt: 431.1 g/mol
InChI Key: WTXLNOWMVTWOHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-chloro-3,5-dinitrophenyl)methanone is a nitroaromatic compound characterized by two 4-chloro-3,5-dinitrophenyl groups attached to a ketone moiety. This structure confers high thermal stability and reactivity due to electron-withdrawing nitro (-NO₂) and chloro (-Cl) substituents, which influence its electronic and steric properties.

Properties

Molecular Formula

C13H4Cl2N4O9

Molecular Weight

431.1 g/mol

IUPAC Name

bis(4-chloro-3,5-dinitrophenyl)methanone

InChI

InChI=1S/C13H4Cl2N4O9/c14-11-7(16(21)22)1-5(2-8(11)17(23)24)13(20)6-3-9(18(25)26)12(15)10(4-6)19(27)28/h1-4H

InChI Key

WTXLNOWMVTWOHF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: Bis(4-chloro-3,5-dinitrophenyl)methanone is susceptible to various reactions due to its functional groups.

      Common Reagents and Conditions: It undergoes nucleophilic addition reactions, such as reduction with hydrazine or other reducing agents.

      Major Products: Reduction of the nitro groups yields bis(4-chloro-3-aminophenyl)methanone.

  • Scientific Research Applications

      Biology and Medicine:

      Industry: Not widely used industrially.

  • Mechanism of Action

    • The exact mechanism of action remains unclear due to limited studies.
    • Potential targets may involve interactions with cellular proteins or enzymes.
  • Comparison with Similar Compounds

    Substituent Effects on Thermal Stability and Molecular Properties

    The following table summarizes key differences between Bis(4-chloro-3,5-dinitrophenyl)methanone and analogous compounds:

    Compound Name Molecular Formula Molecular Mass Substituents Decomposition Temperature Key Properties
    This compound C₁₃H₆Cl₂N₄O₈ 434.12* Cl, NO₂ Not reported High density (1.675 g·cm⁻³), orthorhombic crystal
    Bis(4-methyl-3,5-dinitrophenyl)methanone C₁₅H₁₀N₄O₉ 390.26 CH₃, NO₂ Not reported ChemSpider ID 3763543
    Bis(4-hydroxy-3,5-dimethylphenyl)methanone C₁₇H₁₈O₃ 270.33 OH, CH₃ Not reported Enhanced H-bonding potential, ChemSpider ID 11253900
    Di(1H-tetrazol-5-yl)methanone oxime C₃H₂N₈O 198.11 Tetrazole, oxime 288.7°C Stabilized by H-bonds
    5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole) C₂H₂N₁₀O 182.10 Tetrazole, hydrazone 247.6°C Lower thermal stability vs. oxime derivative

    Key Observations:

    • Chloro vs. Methyl Substituents: The chloro groups in this compound increase molecular mass and electronegativity compared to the methyl-substituted analog (390.26 vs. 434.12 g/mol*), likely enhancing oxidative stability but reducing solubility in polar solvents .
    • Tetrazole Derivatives: Di(1H-tetrazol-5-yl)methanone oxime and its hydrazone analog decompose at 288.7°C and 247.6°C, respectively, highlighting the stabilizing role of H-bonds in oxime structures . This compound’s decomposition temperature is unreported but expected to exceed these values due to stronger electron-withdrawing effects.

    Reactivity and Functional Group Influence

    • Nitro and Chloro Groups: The nitro groups in this compound increase electrophilicity, making it reactive toward nucleophilic substitution (e.g., with amines or thiols). This contrasts with methyl-substituted derivatives, where electron-donating CH₃ groups reduce reactivity .
    • Ketone vs. Ester/Amide Functionality: Methyl 2-(4-chloro-3,5-dinitrobenzamido)acetate () incorporates an amide linkage, enabling N–H···O hydrogen bonding in its crystal structure. This contrasts with the ketone group in this compound, which may rely on weaker C–H···O interactions .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.